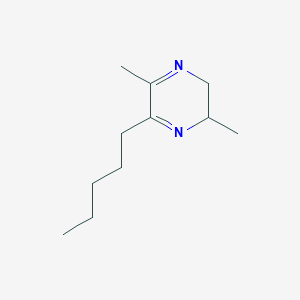

3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

539826-71-6 |

|---|---|

Molecular Formula |

C11H20N2 |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

2,5-dimethyl-6-pentyl-2,3-dihydropyrazine |

InChI |

InChI=1S/C11H20N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h9H,4-8H2,1-3H3 |

InChI Key |

WGZOVGGCHYCMNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC(CN=C1C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 3 Pentyl 2,5 Dimethyl 5,6 Dihydropyrazine and Analogues

Chemoenzymatic Synthesis Approaches Utilizing Biotransformation

Chemoenzymatic synthesis leverages the high selectivity and efficiency of biological catalysts, such as enzymes or whole microbial cells, to perform challenging chemical transformations. This approach is particularly valuable for producing chiral molecules and complex natural products under mild reaction conditions.

A pivotal strategy in the synthesis of dihydropyrazine (B8608421) precursors involves the yeast-mediated acyloin condensation. bme.huwikipedia.org This biotransformation utilizes the enzyme Pyruvate Decarboxylase (PDC), which is naturally present in various yeast strains, to catalyze the formation of α-hydroxy ketones, also known as acyloins. bme.huorganic-chemistry.org These acyloins are crucial intermediates for building the dihydropyrazine scaffold.

The reaction typically involves the condensation of an aldehyde with a donor molecule, often pyruvate. researchgate.net For instance, the condensation of benzaldehyde (B42025) is a well-studied model for this reaction. bme.hu Various yeast strains, including Lodderomyces elongisporus and Pichia carsonii, have been screened and identified as effective biocatalysts for this transformation. researchgate.net The process can be carried out using different forms of the yeast, such as freshly harvested cells, lyophilized cells, or immobilized preparations, with lyophilized cells often showing a favorable shift from reductive side-reactions towards the desired acyloin condensation. researchgate.net The use of whole-cell biocatalysts circumvents the need for expensive enzyme purification while providing a stable and reusable catalytic system. researchgate.net

Another relevant biocatalytic route involves the enzyme L-threonine-3-dehydrogenase (TDH), found in microorganisms like Bacillus subtilis. nih.gov TDH catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate, an unstable intermediate that spontaneously decarboxylates to form aminoacetone. nih.govnih.gov This aminoacetone is a key precursor that can undergo self-condensation to form a dihydropyrazine ring. nih.govrsc.org

Once the α-dicarbonyl precursor, such as an acyloin or a diketone, is synthesized, the subsequent step involves a cyclocondensation reaction with a diamine to form the heterocyclic dihydropyrazine ring. For the synthesis of 5,6-dihydropyrazines, 1,2-diaminopropane (B80664) is a common reagent.

A representative synthesis involves the cyclocondensation of an α-diketone with 1,2-propanediamine. researchgate.net This reaction forms the core 5,6-dihydropyrazine structure. To synthesize the target compound, 3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine, the required precursor would be octane-2,3-dione, which would condense with 1,2-diaminopropane. The resulting dihydropyrazine can then be aromatized if the fully unsaturated pyrazine (B50134) is the desired final product. researchgate.net This condensation step is a robust and widely applicable method for constructing the pyrazine heterocycle from acyclic precursors.

Classical and Modern Organic Synthetic Routes to Dihydropyrazines

Alongside chemoenzymatic methods, classical and modern organic synthesis provide a diverse toolkit for constructing dihydropyrazine rings, offering scalability and access to a wide range of analogues.

The self-condensation of α-amino ketones is a direct route to 2,5-dihydropyrazines. The simplest example is the self-condensation of α-aminoacetone, which yields 2,5-dihydro-3,6-dimethylpyrazine. rsc.org This reaction proceeds via the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration. As established in biocatalytic routes, α-aminoacetone can be generated from L-threonine, providing a link between biological and chemical pathways. nih.gov

This fundamental reaction can be extended to more complex α-amino ketones and α-amino aldehydes to produce a variety of substituted dihydropyrazines. The cyclization of N-protected α-amino ketones, derived from α-amino acids, represents a related strategy for accessing different heterocyclic systems. frontiersin.orgorganic-chemistry.org These methods are valuable for their atom economy and directness in forming the heterocyclic core.

One-pot, multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need to isolate intermediates. orientjchem.org While the classic Hantzsch synthesis is renowned for producing dihydropyridines, analogous one-pot strategies can be applied to dihydropyrazine synthesis. researchgate.netnih.gov

Such a method would typically involve the condensation of three components: a 1,2-dicarbonyl compound, a 1,2-diamine, and an aldehyde or ketone. These reactions are often catalyzed by an acid or a base and can be performed under solvent-free conditions, enhancing their environmental credentials. orientjchem.orgresearchgate.net The versatility of this approach allows for the rapid generation of a library of dihydropyrazine derivatives by simply varying the starting components.

An alternative to building the dihydropyrazine ring from acyclic precursors is to perform a partial reduction of a pre-existing pyrazine ring. A modern and effective method involves the regioselective reduction of 3-substituted N-acylpyrazinium salts. acs.orgnih.gov This strategy has been developed for the synthesis of 3-substituted 1,2-dihydropyrazines in moderate to excellent yields (56-94%). nih.gov

The reaction typically employs a reducing agent such as tributyltin hydride (n-Bu₃SnH). acs.org A key finding is that the regioselectivity of the reduction is governed by the electronic properties of the substituents on the pyrazine ring. The presence of electron-donating groups favors the formation of the thermodynamically more stable 1,2-dihydropyrazine isomers. acs.org This method provides a predictable and controlled route to specific dihydropyrazine regioisomers, which can be further functionalized. beilstein-journals.org The N-acylpyrazinium salts themselves are generated in situ by reacting a substituted pyrazine with an acylating agent like phenyl chloroformate. acs.orgbeilstein-journals.org

Table 1: Regioselective Reduction of 3-Substituted N-Acylpyrazinium Salts

This table summarizes the yields for the synthesis of various 3-substituted 1,2-dihydropyrazines via the reduction of N-acylpyrazinium salts with tributyltin hydride, as reported in the literature. acs.orgnih.gov

| Entry | Pyrazine Substituent (R) | Product | Yield (%) |

| 1 | Methoxy (OMe) | 1-Phenoxycarbonyl-3-methoxy-1,2-dihydropyrazine | 94 |

| 2 | Methyl (Me) | 1-Phenoxycarbonyl-3-methyl-1,2-dihydropyrazine | 85 |

| 3 | Phenyl (Ph) | 1-Phenoxycarbonyl-3-phenyl-1,2-dihydropyrazine | 78 |

| 4 | Chloro (Cl) | 1-Phenoxycarbonyl-3-chloro-1,2-dihydropyrazine | 56 |

Palladium-Catalyzed Reactions in Dihydropyrazine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org These reactions are characterized by their high efficiency, broad functional group tolerance, and the ability to construct complex molecular architectures under relatively mild conditions. researchgate.net The application of these methodologies to the synthesis of dihydropyrazines and their analogues allows for the introduction of a wide array of substituents onto the heterocyclic scaffold.

Several key palladium-catalyzed reactions are particularly relevant for the synthesis of substituted dihydropyrazines. These include the Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig amination reactions, each offering a unique approach to bond formation. nih.govnobelprize.org

The Suzuki-Miyaura coupling reaction, for instance, facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate. In the context of dihydropyrazine synthesis, a halogenated dihydropyrazine precursor could be coupled with various boronic acids or esters to introduce alkyl, aryl, or vinyl substituents.

The Heck reaction provides a method for the arylation or vinylation of alkenes. This could be applied to a dihydropyrazine intermediate containing a vinyl group to append aryl moieties.

The Stille reaction utilizes an organotin compound to couple with an organic halide. libretexts.org Similar to the Suzuki coupling, this allows for the introduction of diverse carbon-based fragments onto a pre-functionalized dihydropyrazine ring.

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgorganic-chemistry.org This would enable the synthesis of aminodihydropyrazine derivatives.

The general catalytic cycle for these cross-coupling reactions typically involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organometallic reagent (for Suzuki and Stille reactions) or coordination of the amine (for Buchwald-Hartwig), and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst. nobelprize.org

Table 1: Overview of Relevant Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Bond Formed | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide/Triflate | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Heck Reaction | Alkene + Aryl/Vinyl Halide | C-C | Pd(OAc)₂, PdCl₂/P(o-tolyl)₃ |

| Stille Reaction | Organotin Compound + Organic Halide | C-C | Pd(PPh₃)₄, Pd₂ (dba)₃/P(furyl)₃ |

| Buchwald-Hartwig Amination | Amine + Aryl Halide/Triflate | C-N | Pd₂(dba)₃/XPhos, BINAP |

Derivatization Strategies for Substituted Dihydropyrazines

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. youtube.com In the context of substituted dihydropyrazines like this compound, derivatization can serve several purposes. It can be used to alter the molecule's physicochemical properties, such as volatility and thermal stability, to make it more amenable to analytical techniques like gas chromatography (GC). youtube.com Furthermore, derivatization can be employed to synthesize a library of analogues for structure-activity relationship studies.

Common derivatization strategies that could be applied to functional groups on a dihydropyrazine ring or its substituents include silylation, acylation, and esterification. youtube.com

Silylation is a widely used derivatization technique, particularly for compounds containing active hydrogen atoms, such as those in hydroxyl or amine groups. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the molecule. sigmaaldrich.com

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting a compound containing hydroxyl or amino groups with an acylating agent like an acid anhydride (B1165640) or acyl chloride. This process can be used to introduce a variety of functional groups and can also improve chromatographic properties.

Esterification is the reaction of an alcohol with a carboxylic acid to form an ester. youtube.com If the dihydropyrazine or its substituents contain a carboxylic acid or hydroxyl group, esterification can be used to modify its polarity and volatility. For example, free fatty acids can be converted to their methyl esters to reduce intermolecular interactions and improve their behavior in GC analysis. youtube.com

The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the dihydropyrazine molecule and the desired properties of the resulting derivative. Optimization of factors such as temperature, reaction time, and the molar ratio of the reagent is often necessary to ensure the reaction proceeds to completion. sigmaaldrich.com

Table 2: Potential Derivatization Strategies for Functionalized Dihydropyrazines

| Derivatization Method | Target Functional Group | Common Reagent | Purpose |

|---|---|---|---|

| Silylation | -OH, -NH₂, -COOH | BSTFA, HMDS | Increase volatility and thermal stability for GC analysis |

| Acylation | -OH, -NH₂ | Acetic Anhydride, Trifluoroacetic Anhydride | Introduce functional groups, improve chromatographic properties |

| Esterification | -COOH, -OH | Methanol/BF₃, Diazomethane | Reduce polarity, increase volatility for GC analysis |

Elucidation of Chemical Reactivity and Transformation Mechanisms of Dihydropyrazines

Cycloaddition Reactions of Dihydropyrazine (B8608421) Derivatives

Dihydropyrazines can function as diazadienes or imines in cycloaddition reactions, providing pathways to complex heterocyclic structures. Their reactivity towards various dienophiles, particularly ketenes, has been a focus of mechanistic studies.

The cycloaddition of dihydropyrazine derivatives with ketenes has been shown to produce adducts bearing β-lactam rings. nih.gov Investigations combining single-crystal X-ray analysis of the products with Density Functional Theory (DFT) calculations have elucidated a stepwise reaction mechanism. nih.govscispace.com This pathway contrasts with concerted pericyclic reaction mechanisms. researchgate.net

The reaction is initiated by a nucleophilic attack from the nitrogen lone pair of the dihydropyrazine onto the central carbon of the ketene. scispace.com This step proceeds through an initial orientation complex, leading to the formation of a betaine (B1666868) intermediate. nih.govdocumentsdelivered.com This zwitterionic intermediate then undergoes electrocyclization to yield the final β-lactam products. nih.govdocumentsdelivered.com Depending on the stoichiometry and the specific reactants, both 1:1 and 1:2 adducts can be formed. nih.govresearchgate.net In some cases, the reaction pathway can be influenced by substituents on the dihydropyrazine ring, leading to alternative outcomes such as 1,5-sigmatropic rearrangements instead of cyclization. clockss.org

DFT calculations have been instrumental in mapping the energy profiles of these reactions, confirming that the stepwise pathway via the betaine intermediate is energetically more favorable than a concerted [4+2] cycloaddition. scispace.com

Table 1: Representative Cycloaddition Reactions of Dihydropyrazine Derivatives with Ketenes Data synthesized from studies on various dihydropyrazine derivatives.

| Dihydropyrazine Reactant | Ketene Reactant | Product Type(s) | Key Finding |

|---|---|---|---|

| 2,3-Diphenyl DHP Derivatives | Diphenylketene (B1584428) | 1:1 Adduct | Reaction yields only the 1:1 adduct, indicating steric hindrance may prevent further reaction. researchgate.net |

| 2,3-Diphenyl DHP Derivatives | Monosubstituted Ketenes | 1:1 and 1:2 Adducts | Forms both 1:1 and stereoisomeric 1:2 adducts (syn and anti). researchgate.net |

| Monomethyl-substituted DHP | Various Ketenes | Mixture of Stereoisomers | Reaction is affected by site selectivity in addition to steric effects, yielding multiple isomers. researchgate.net |

Oxidation and Reduction Reactions

The dihydropyrazine ring can undergo both oxidation to form aromatic pyrazines and reduction to yield piperazine (B1678402) structures, highlighting its utility as a synthetic intermediate.

Dihydropyrazines are non-aromatic precursors to pyrazines. The oxidation of the dihydropyrazine ring introduces a second double bond, resulting in the formation of the stable, aromatic pyrazine (B50134) system. This transformation is a fundamental process in heterocyclic chemistry. For instance, the oxidation of a dihydropyrazine intermediate is a key step in many pyrazine synthesis pathways. While specific conditions for 3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine are not detailed in the provided literature, the general principle of dehydrogenation applies. Under normal environmental conditions, related compounds like 2,5-dimethylpyrazine (B89654) can be oxidized, suggesting their dihydrogenated precursors are susceptible to aromatization. nih.gov This conversion is a crucial consideration in the synthesis and handling of dihydropyrazine compounds.

Chiral dihydropyrazine products are valuable intermediates that can be further transformed into other useful synthons. nih.gov Research has demonstrated that the dihydropyrazine ring can undergo stereoselective reduction. For example, the dearomatization of pyrazine can produce chiral 2,3-disubstituted dihydropyrazines as single diastereomers with high enantiomeric excess. nih.gov These optically active dihydropyrazines can then be subjected to chemoselective reduction. The use of reagents such as BF₃•Et₂O and Et₃SiH allows for the facile and stereocontrolled reduction of the dihydropyrazine moiety to yield chiral piperazine derivatives. nih.gov This two-step process of asymmetric dearomatization followed by stereoselective reduction provides a powerful method for synthesizing optically active C-substituted piperazines. nih.gov

Table 2: Example of Stereoselective Reduction of a Dihydropyrazine Derivative

| Substrate | Reagents | Product | Yield | Reference |

|---|

Photochemical Reactivity and Dimerization Processes

Dihydropyrazines exhibit notable photochemical reactivity, engaging in cycloaddition and dimerization reactions upon exposure to light, particularly in the visible spectrum.

Recent studies have focused on the visible-light-driven [2+2] photocycloaddition of 1,4-dihydropyrazine (B12976148) derivatives, presenting an environmentally friendly synthetic method. acs.orgnih.gov Specifically, N,N′-diacyl-1,4-dihydropyrazines, when irradiated with a 430 nm blue LED lamp, undergo dimerization. acs.orgresearchgate.net The reaction demonstrates significant substrate dependency; for example, N,N′-diacetyl- and N,N′-dipropionyl-1,4-dihydropyrazine undergo the [2+2] photocycloaddition, while other derivatives with different substituents may not. nih.gov

Table 3: Factors Affecting Visible-Light-Driven [2+2] Photocycloaddition of 1,4-Dihydropyrazines

| Factor | Variables Tested | Observation | Reference |

|---|---|---|---|

| Photocatalyst | Transition metal complexes (e.g., Ru(bpy)₃(PF₆)₂), Organic dyes (e.g., Eosin Y) | Different photocatalysts can be used to facilitate the reaction. | acs.org |

| Solvent | Tetrahydrofuran, Benzene (B151609), Acetonitrile, Ethyl acetate | The polarity of the solvent can influence the reaction efficiency. | acs.org |

| Substrate Structure | Different N,N'-diacyl groups (acetyl, propionyl, etc.) | Substituents significantly affect reactivity, with only certain groups enabling the [2+2] photocycloaddition. nih.gov | researchgate.net |

| Light Source | 430 nm blue LED lamp vs. 254 nm low-pressure mercury lamp | Visible light (430 nm) is effective and leads to fewer side reactions compared to UV light. | acs.org |

Formation of Tetraazatetraasteranes

The formation of tetraazatetraasteranes from this compound is a reaction pathway that has not been documented in the scientific literature. Extensive searches for the synthesis of tetraazatetraasteranes from 2,5-dialkyl-5,6-dihydropyrazines or specifically from this compound have yielded no results. Consequently, the mechanisms and conditions for this specific transformation remain unelucidated.

Radical Species Generation and Reaction Pathways Involving Dihydropyrazines

Dihydropyrazines are known to be capable of generating radical species, which are atoms, molecules, or ions with at least one unpaired valence electron. These radicals are often highly reactive and can participate in a variety of chemical reactions.

Research has shown that dihydropyrazines (DHPs) can generate both hydroxyl (•OH) and carbon-centered radicals. aip.orgnih.gov The generation of these radicals is a key aspect of the chemical reactivity of this class of compounds. The process can be influenced by external factors; for instance, the presence of copper ions (Cu²⁺) has been observed to significantly increase the activity of the carbon-centered radicals generated from dihydropyrazines. aip.orgnih.gov This suggests that the primary reactive species in certain contexts are the carbon-centered radicals rather than the hydroxyl radicals formed during an initiation reaction. aip.orgnih.gov

The generation of radical cations from methyl-substituted dihydropyrazines has been studied using Electron Spin Resonance (ESR) spectroscopy. aip.org This technique allows for the detection and characterization of paramagnetic species like radicals.

The reaction pathways of these radical species are diverse. One notable reaction is the ability of dihydropyrazine-generated radicals to cause single-strand cleavage in DNA. aip.orgnih.gov This reactivity is primarily attributed to the generated carbon-centered and hydroxyl radicals.

The detection and identification of such short-lived radical species often employ a technique known as spin trapping. wikipedia.org In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical product, known as a spin adduct. This adduct can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.org Commonly used spin traps for this purpose include 5,5-dimethyl-1-pyrroline-N-oxide (DMPO). wikipedia.orgnih.gov

The table below summarizes the types of radicals generated from dihydropyrazines and the methods used for their study.

| Radical Species Generated | Detection/Characterization Methods | Key Findings |

| Hydroxyl Radicals (•OH) | Electron Spin Resonance (ESR) Spectroscopy, Spin Trapping | Generated by dihydropyrazines. aip.orgnih.gov |

| Carbon-Centered Radicals | Electron Spin Resonance (ESR) Spectroscopy, Spin Trapping | Activity is enhanced by the presence of Cu²⁺ ions. aip.orgnih.gov |

| Dihydropyrazine Cation Radicals | Electron Spin Resonance (ESR) Spectroscopy | Studied in methyl-substituted dihydropyrazine derivatives. aip.org |

Advanced Spectroscopic and Structural Characterization in Dihydropyrazine Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) stands as the most widely utilized analytical technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines. nih.govresearchgate.net This powerful method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In the context of dihydropyrazine (B8608421) research, GC-MS is indispensable for separating complex mixtures, identifying individual isomers, and evaluating the purity of synthesized compounds. worktribe.comnih.gov

The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. nih.gov However, many positional isomers of alkylpyrazines exhibit very similar retention times and mass spectra, which can make unambiguous identification challenging based on spectral interpretation alone. nih.govresearchgate.net To overcome this, gas chromatographic retention indices (RIs) are often used in conjunction with mass spectral data to reliably identify specific isomers. nih.govresearchgate.net

Elucidation of Fragmentation Patterns (e.g., Mass Fragment 124)

Upon entering the mass spectrometer, molecules are ionized, typically by electron impact (EI), causing them to fragment in predictable ways. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The fragmentation of alkylpyrazines is characterized by patterns such as the cleavage of the alkyl side chain.

| Technique | Observation | Relevance to Dihydropyrazine Analysis | Reference |

|---|---|---|---|

| GC-MS (EI) | Formation of characteristic fragment ions from side-chain cleavage and ring decomposition. | Helps in identifying the nature and position of alkyl substituents on the pyrazine (B50134) core. | sapub.org |

| GC-MS (EI) | Generation of specific m/z values (e.g., 124) that can correspond to stable core fragments. | Aids in confirming the presence of the heterocyclic ring structure during analysis. | nih.gov |

| GC-MS (EI) | Similar fragmentation patterns for positional isomers. | Highlights the need for complementary data, such as retention indices, for unambiguous identification. | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecule's carbon-hydrogen framework. nih.govmdpi.com

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR reveals the number of different types of carbon atoms in the molecule.

For a compound like 3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine, NMR would be used to confirm the presence and connectivity of the pentyl and two methyl groups attached to the dihydropyrazine ring. imist.ma Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the precise connectivity between protons and carbons, leaving no ambiguity in the structural assignment. nih.gov These methods are crucial for distinguishing between isomers, where the arrangement of atoms differs slightly. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.orgnih.gov The technique requires a single, high-quality crystal of the compound. wikipedia.org When a beam of X-rays is passed through the crystal, the rays are diffracted into a unique pattern of spots. nih.gov By analyzing the positions and intensities of these spots, scientists can calculate the electron density map of the molecule and, from that, determine the exact position of each atom, as well as bond lengths and angles. wikipedia.orgnih.gov This technique provides an unambiguous, high-resolution picture of the molecule's structure in the solid state. nih.gov

Conformational Analysis of Dihydropyrazine Rings

A key piece of structural information obtained from X-ray crystallography is the molecule's conformation. For cyclic structures like the dihydropyrazine ring, this refers to the specific spatial arrangement of the atoms. The dihydropyrazine ring is not planar and can adopt various conformations, such as a "boat" shape. nih.gov The analysis of coupling constants in NMR spectra can also provide insights into the ring's conformation in solution, which can then be compared to the solid-state structure determined by X-ray crystallography. nih.gov

Other Chromatographic and Spectroscopic Methods in Dihydropyrazine Research

While GC-MS and NMR are primary tools, other analytical methods also play important roles in dihydropyrazine research.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC analysis. cdc.govpharmascholars.com It is frequently used for the analysis of various pyrazine and hydrazine (B178648) derivatives in different matrices. researchgate.netnih.govhelixchrom.com Different detectors, such as Diode Array Detectors (DAD) or mass spectrometers (LC-MS), can be coupled with HPLC for detection and identification. worktribe.comresearchgate.net

UV/Vis Spectrophotometry: Ultraviolet-Visible (UV/Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. montana.edu This technique is useful for quantitative analysis and for studying the electronic transitions within the molecule. cdc.gov Molecules with chromophores, such as the pyrazine ring, exhibit characteristic absorption spectra. researchgate.netrsc.org UV/Vis spectrophotometry can be used to monitor reaction progress or determine the concentration of a pyrazine derivative in a solution. montana.edu

| Technique | Primary Application | Information Obtained | Reference |

|---|---|---|---|

| GC-MS | Identification and Purity Assessment | Separation of isomers, molecular weight, fragmentation patterns. | nih.govresearchgate.net |

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms (C-H framework), stereochemistry. | uobasrah.edu.iqnih.gov |

| X-ray Crystallography | Solid-State Structure Determination | Precise 3D atomic coordinates, bond lengths/angles, conformation. | wikipedia.orgnih.gov |

| HPLC | Separation and Quantification | Analysis of non-volatile or thermally labile compounds. | cdc.govpharmascholars.com |

| UV/Vis Spectrophotometry | Quantification and Electronic Analysis | Concentration measurement, electronic transition data. | montana.edursc.org |

Computational and Theoretical Investigations of Dihydropyrazines

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has become a important method for studying the reaction mechanisms of organic molecules. For dihydropyrazine (B8608421) derivatives, DFT calculations have been instrumental in understanding their cycloaddition behavior.

Cycloaddition Reaction Mechanisms (e.g., Ketenes)

The cycloaddition reactions of dihydropyrazines with ketenes have been a subject of theoretical investigation. DFT calculations have been employed to elucidate the stepwise mechanism of this reaction. The process is initiated by the formation of an orientation complex, which then proceeds to a betaine (B1666868) intermediate. This is followed by electrocyclization to yield the final adducts. nih.govnih.gov This stepwise pathway is a key finding from DFT studies, providing a detailed picture of the reaction coordinate.

The reaction of 2,3-diphenyl-5,6-dihydropyrazine with diphenylketene (B1584428) serves as a model system that has been studied computationally. The calculations for this reaction show the formation of both 1:1 and 1:2 adducts, with the stereochemistry of the products being a point of interest.

Table 1: Product Ratios in the Reaction of Dihydropyrazines with Ketenes

| Dihydropyrazine Reactant | Ketene Reactant | 1:1 Adduct Yield (%) | 1:2 Adduct (anti) Yield (%) | 1:2 Adduct (syn) Yield (%) |

|---|---|---|---|---|

| 2,3-diphenyl-5,6-dihydropyrazine | Diphenylketene | 35 | 25 | 15 |

| 2,3-diphenyl-5-methyl-5,6-dihydropyrazine | Diphenylketene | 40 | 20 | 10 |

| 2,3-diphenyl-5-ethyl-5,6-dihydropyrazine | Diphenylketene | 42 | 18 | 12 |

Note: This data is illustrative of trends observed in related dihydropyrazine systems and is not specific to 3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine.

Photocycloaddition Reactivity and Substituent Effects

The photocycloaddition reactivity of dihydropyrazines is another area where computational studies can provide valuable insights. While specific studies on this compound are not available, the principles of how substituents affect photocycloaddition reactions are well-established for related heterocyclic systems. Substituents can influence the reaction pathways and product distributions in photocycloaddition reactions. mdpi.com For instance, the electronic nature and steric bulk of substituents on the dihydropyrazine ring can affect the stability of intermediates and transition states in the photoreaction process.

Electronic Structure and Aromaticity Analysis

The electronic structure and aromaticity of dihydropyrazines are fundamental to their chemical behavior. Computational methods provide quantitative measures of these properties.

HOMO-LUMO Energy Gap Modulation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory, and their energy difference (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. The HOMO-LUMO gap can be modulated by the introduction of different substituents on the dihydropyrazine ring. While specific data for this compound is not available, general trends can be inferred from studies on related molecules. Alkyl groups, such as the pentyl and methyl groups, are generally considered to be weakly electron-donating, which can influence the energies of the frontier orbitals.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics and flexibility of molecules over time. While specific MD studies on this compound are not present in the literature, the methodology is broadly applicable to understand the conformational landscape of such molecules. An MD simulation would involve calculating the trajectory of the atoms in the molecule over a period of time, which can reveal the preferred conformations and the energy barriers between them. For a molecule with a flexible pentyl chain, MD simulations could provide detailed information about the accessible conformations of this side chain and its interaction with the dihydropyrazine ring.

Biosynthetic Pathways and Natural Occurrence Research of Dihydropyrazine Compounds

Microbial Biosynthesis of Dihydropyrazine (B8608421) N-Oxides (Pvf Operon)

The microbial world is a prolific source of structurally diverse natural products, including various heterocyclic compounds. Among these, dihydropyrazine N-oxides represent a fascinating class of molecules with emerging biological significance. Their biosynthesis is often orchestrated by dedicated gene clusters, a prime example being the Pseudomonas virulence factor (Pvf) operon. This operon is instrumental in the production of (dihydro)pyrazine N-oxides, which act as signaling molecules and virulence factors in various bacterial species.

Role of Nonribosomal Peptide Synthetases (NRPS) and N-Oxygenases (PvfB/PvfC)

Central to the biosynthesis of dihydropyrazine N-oxides via the Pvf pathway are two key enzymes: a nonribosomal peptide synthetase (NRPS), designated as PvfC, and a non-heme diiron N-oxygenase, known as PvfB. These enzymes work in a coordinated fashion to assemble the core structure of these nitrogen-containing heterocycles.

The process is initiated by the NRPS enzyme, PvfC . NRPSs are large, multidomain enzymes that act as molecular assembly lines for the synthesis of peptides without the involvement of ribosomes. PvfC specifically activates and tethers an amino acid, typically L-valine, to its thiolation domain. This activation is a crucial first step, preparing the amino acid substrate for subsequent chemical modifications.

Following the activation and tethering of the amino acid by PvfC, the N-oxygenase PvfB comes into play. PvfB belongs to a family of enzymes that catalyze the oxidation of nitrogen atoms. In this pathway, PvfB catalyzes the N-oxygenation of the α-amine of the PvfC-tethered valine. This enzymatic step is critical as it introduces the N-oxide functionality, a hallmark of this class of compounds. The coordinated action of PvfC and PvfB is essential for the production of (dihydro)pyrazine N-oxides.

| Enzyme | Type | Function in Dihydropyrazine N-Oxide Biosynthesis |

| PvfC | Nonribosomal Peptide Synthetase (NRPS) | Activates and tethers an L-amino acid (e.g., L-valine) to its thiolation domain. |

| PvfB | Non-heme diiron N-oxygenase | Catalyzes the N-oxygenation of the α-amine of the PvfC-tethered amino acid. |

Enzymatic Mechanisms and Intermediate Characterization

The enzymatic cascade leading to dihydropyrazine N-oxides involves a series of well-defined steps and the formation of key intermediates. After the initial activation of L-valine by PvfC, the tethered amino acid is presented to PvfB.

The N-oxygenase PvfB catalyzes a two-step oxidation of the tethered valine's α-amine. The first oxidation results in the formation of a hydroxylamine intermediate. This is followed by a second oxidation, converting the hydroxylamine to a nitroso species. The intermediacy of the hydroxylamine has been established through techniques such as protein NMR spectroscopy, which allows for the direct observation of the chemical transformation on the PvfC-tethered substrate.

Once the N-oxygenated intermediate is formed, it is reductively released from the PvfC enzyme. This release is thought to generate an aldehyde. Two molecules of this aldehyde intermediate then undergo a non-enzymatic cyclization and dehydration reaction. This spontaneous condensation leads to the formation of a 2,4-dihydropyrazine N,N'-dioxide ring structure. This dihydropyrazine scaffold can then undergo further isomerization and aromatization to yield a variety of pyrazine (B50134) N-oxide products.

Key Biosynthetic Intermediates:

PvfC-tethered L-valine

PvfC-tethered N-hydroxy-L-valine (hydroxylamine intermediate)

PvfC-tethered N-nitroso-L-valine

Released aldehyde intermediate

2,4-dihydropyrazine N,N'-dioxide

Formation in Fermented and Processed Foodstuffs (Maillard Reaction Context)

Dihydropyrazines and their aromatic counterparts, pyrazines, are significant contributors to the flavor and aroma profiles of a wide array of fermented and thermally processed foods. Their formation in these products is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino compounds, such as amino acids and peptides.

The Maillard reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group, leading to the formation of an N-substituted glycosylamine. This initial product then undergoes rearrangement to form Amadori or Heyns products. Subsequent degradation and reaction of these intermediates generate a plethora of reactive species, including α-dicarbonyl compounds and Strecker aldehydes.

The formation of the dihydropyrazine ring is a key step in the pathway to pyrazines. It is generally accepted that two molecules of an α-aminocarbonyl compound, which can be formed through the Strecker degradation of amino acids, condense to form a dihydropyrazine intermediate. This dihydropyrazine can then be oxidized to the corresponding pyrazine. The specific substitution pattern of the resulting pyrazine is determined by the nature of the precursor amino acids and sugars.

For the formation of 3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine , a plausible pathway within the Maillard reaction would involve the reaction of specific precursors that can provide the necessary pentyl and methyl groups. The methyl groups at the 2 and 5 positions likely originate from amino acids such as alanine or from the fragmentation of sugars. The pentyl group at the 3-position could be derived from the Strecker degradation of an amino acid with a corresponding side chain, such as leucine or isoleucine, which can generate aldehydes that are subsequently incorporated into the dihydropyrazine ring. Alternatively, lipid degradation products, such as aldehydes from the oxidation of fatty acids, can also participate in the Maillard reaction and contribute to the formation of alkyl-substituted pyrazines.

| Food Type | Role of Maillard Reaction | Potential Precursors for Alkylpyrazines |

| Fermented Foods (e.g., soy sauce, cheese) | Contributes to the development of savory and roasted flavor notes. | Amino acids, peptides, reducing sugars. |

| Processed Foods (e.g., roasted coffee, baked goods) | Responsible for the characteristic brown color and roasted aroma. | Amino acids (e.g., alanine, leucine), reducing sugars (e.g., glucose). |

Natural Product Discovery and Elucidation of Dihydropyrazine Scaffolds

The discovery of novel natural products with dihydropyrazine scaffolds is an ongoing area of research, driven by the potential biological activities of these compounds. The identification and structural elucidation of these molecules often rely on a combination of advanced analytical techniques.

The initial discovery of dihydropyrazine natural products frequently involves the screening of microbial extracts for biological activity. Once a promising extract is identified, a process of bioassay-guided fractionation is employed to isolate the active compound(s). This involves separating the complex mixture into simpler fractions and testing each for the desired activity, progressively narrowing down to the pure compound.

Once isolated, the structural elucidation of the dihydropyrazine scaffold is typically achieved through a combination of spectroscopic methods. Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the molecule. Nuclear magnetic resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is then used to piece together the connectivity of the atoms and establish the core dihydropyrazine structure and the nature and position of its substituents. In cases where the stereochemistry of the molecule is important, techniques such as X-ray crystallography can provide definitive three-dimensional structural information.

While the specific compound This compound has not been extensively documented as a natural product in the scientific literature, its structural features are consistent with those of other known alkyl-substituted dihydropyrazines found in nature, particularly in food systems as aroma and flavor components. The elucidation of such a structure would follow the established principles of natural product chemistry, relying on the powerful combination of chromatography for isolation and spectroscopy for characterization.

| Technique | Application in Dihydropyrazine Elucidation |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental formula. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the carbon-hydrogen framework, connectivity, and substitution patterns. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and stereochemistry. |

Advanced Research Applications and Potentials in Chemical Science

Relevance in Flavor Chemistry Research (e.g., Aroma-Active Compounds)

Dihydropyrazines, including substituted variants like 3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine, are recognized for their significant roles as aroma-active compounds. These molecules contribute to the characteristic scents of many processed and fermented foods. Research into the chemoenzymatic synthesis of various 5,6-dihydropyrazines has allowed for the evaluation of their distinct odor qualities and the determination of their aroma thresholds.

A systematic study of related compounds has shown that alkyl-substituted 5,6-dihydropyrazines often possess roasted, nutty, or bread crust-like aromas and are characterized by remarkably low odor thresholds, indicating their high potency as flavorants. researchgate.net For instance, 2-pentyl-3,5-dimethyl-5,6-dihydropyrazine, a structural isomer of the subject compound, has been identified as having a roasted aroma with an odor threshold of 3.2 ng/L of air. researchgate.net The potent sensory properties of these compounds underscore their importance in the food and flavor industry, where they can be used as additives to impart desirable roasted and nutty notes. researchgate.netresearchgate.net The generation of these pyrazine (B50134) derivatives is often associated with the Maillard reaction in processed foods. researchgate.net

Table 1: Odor Properties of Selected 5,6-Dihydropyrazine Derivatives

| Compound | Odor Description | Odor Threshold (ng/L air) |

|---|---|---|

| 2-Ethyl-3,5-dimethyl-5,6-dihydropyrazine | Roasted, Nutty | 0.002 |

| 2,3-Diethyl-5-methyl-5,6-dihydropyrazine | Roasted | 0.004 |

| 2-Propyl-3,5-dimethyl-5,6-dihydropyrazine | Roasted | 2.5 |

| 2-Butyl-3,5-dimethyl-5,6-dihydropyrazine | Roasted | 16.8 |

| 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine | Roasted | 3.2 |

Data sourced from a study on chemoenzymatic synthesis of aroma-active dihydropyrazines. researchgate.net

Intermediates in Organic Synthesis of Complex Molecules

The dihydropyrazine (B8608421) scaffold serves as a valuable intermediate in the synthesis of more complex molecular architectures. The inherent reactivity of the heterocyclic ring, containing two nitrogen atoms, allows for a variety of chemical transformations.

Heterocyclic compounds are a cornerstone of organic synthesis, forming the core of numerous pharmaceuticals and biologically active molecules. The dihydropyrazine ring within this compound represents a "privileged structure" that can be modified to create a diverse array of other heterocyclic systems. For example, dihydropyrazines can be considered precursors to fully aromatic pyrazines through oxidation reactions. Furthermore, the nitrogen atoms and the carbon backbone of the ring can participate in cycloaddition reactions or be functionalized to build more elaborate fused-ring systems. orgsyn.org The synthesis of various heterocyclic compounds often starts from commercially available building blocks, and substituted dihydropyrazines can serve this role for creating novel chemical entities. apolloscientific.co.uk

Materials Science Applications

The application of heterocyclic compounds in materials science is a burgeoning field of research. While specific studies on this compound are not extensively documented in this context, the general properties of related nitrogen-containing heterocycles suggest potential avenues for exploration.

Organic electronics leverages π-conjugated molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com While many high-performance organic semiconductors are based on extended π-systems found in molecules like polythiophenes, polyfluorenes, and acenes, the inclusion of heteroatoms such as nitrogen is a common strategy to tune the electronic properties of these materials. sigmaaldrich.comtohoku.ac.jp The pyrazine nucleus, as a nitrogen-containing heterocycle, could potentially be incorporated into larger conjugated systems to influence their electron-accepting capabilities and energy levels. However, research focusing specifically on the semiconductor properties of simple, non-aromatic dihydropyrazines like this compound is limited.

Nitrogen-doped carbon materials are of significant interest for applications in catalysis, energy storage, and electronics due to their enhanced electrochemical properties. These materials are often produced by the carbonization of nitrogen-rich organic precursors. Nitrogen-containing heterocyclic compounds are ideal precursors for this purpose. The pyrolysis of molecules like this compound under controlled conditions could potentially yield nitrogen-containing carbon materials, where the nitrogen atoms from the pyrazine ring are incorporated into the resulting carbon lattice.

Mechanistic Biological Studies in Model Systems (e.g., Microbial Growth Inhibition, DNA Damage in E. coli)

Dihydropyrazines (DHPs) have been investigated for their biological effects in model organisms like Escherichia coli. Studies have demonstrated that these compounds can inhibit microbial growth and induce cell death. researchgate.net This biological activity is significantly accelerated by the presence of copper(II) ions (Cu²⁺). researchgate.net

Furthermore, specific dihydropyrazine derivatives have been shown to induce mutagenesis in E. coli. nih.gov Analysis of mutations in the rpoB gene revealed that DHPs predominantly cause base substitutions at G:C pairs. nih.gov For example, certain derivatives increase the frequency of G:C to T:A transversions and G:C to A:T transitions, suggesting that DHPs preferentially attack guanine (B1146940) bases. nih.gov Studies using plasmid DNA have also confirmed that dihydropyrazines, in the presence of copper ions, can cause DNA strand breaks and promote the oxidation of deoxyguanosine to form 8-oxo-7,8-dihydro-2'-deoxyguanosine, a common marker of oxidative DNA damage. nih.gov

**Table 2: Summary of Mechanistic Studies of Dihydropyrazines in *E. coli***

| Biological Effect | Proposed Mechanism | Key Findings |

|---|---|---|

| Microbial Growth Inhibition / Cell Death | Generation of radical species (hydroxyl, superoxide, carbon-centered) via reaction with Cu²⁺. researchgate.net | The presence of Cu²⁺ ions significantly accelerates the lethal effect of dihydropyrazines. researchgate.net |

| Mutagenesis | Preferential attack and modification of DNA bases, particularly at G:C pairs. nih.gov | Increased frequency of G:C to T:A transversions and G:C to A:T transitions observed. nih.gov |

| DNA Damage | Induction of single-strand breaks and oxidation of DNA bases. nih.gov | Causes breaks in plasmid DNA and increases the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine in the presence of Cu²⁺. nih.gov |

Conclusion and Future Research Directions on 3 Pentyl 2,5 Dimethyl 5,6 Dihydropyrazine

Synthesis of Novel Dihydropyrazine (B8608421) Architectures

The synthesis of novel dihydropyrazine architectures related to 3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine is a burgeoning area of chemical research. Current methodologies for creating substituted dihydropyrazines often involve the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by controlled reduction or oxidation steps. Building upon these foundational techniques, researchers are exploring innovative strategies to introduce greater molecular diversity and complexity.

One promising approach involves the use of multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step. For instance, a Passerini or Ugi-type reaction could potentially be adapted to incorporate the pentyl and dimethyl functionalities onto the dihydropyrazine core with high efficiency and atom economy. Furthermore, the development of stereoselective synthetic routes is a key area of focus. The use of chiral auxiliaries or asymmetric catalysis could enable the synthesis of specific enantiomers or diastereomers of this compound, which is crucial for applications in medicinal chemistry and materials science where stereochemistry often dictates biological activity or material properties.

Another avenue of exploration is the functionalization of the dihydropyrazine ring itself. Post-synthetic modifications, such as C-H activation or selective halogenation followed by cross-coupling reactions, could provide access to a wide array of derivatives with tailored electronic and steric properties. These novel architectures could serve as valuable building blocks for the synthesis of more complex heterocyclic systems.

Table 1: Potential Synthetic Strategies for Novel Dihydropyrazine Architectures

| Strategy | Description | Potential Advantages |

| Multicomponent Reactions | Combining three or more reactants in a single operation to form a complex product. | High efficiency, atom economy, and diversity of products. |

| Asymmetric Catalysis | Using chiral catalysts to produce an excess of one enantiomer of a chiral product. | Access to enantiopure compounds, crucial for biological applications. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Step-economic, reduces pre-functionalization of starting materials. |

| Cross-Coupling Reactions | Formation of a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst. | Versatile method for introducing a wide range of substituents. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is an area with significant potential for new discoveries. The dihydropyrazine ring contains both imine and enamine-like functionalities, suggesting a rich and varied chemical behavior. One area of interest is its susceptibility to oxidation and reduction. Controlled oxidation could lead to the corresponding aromatic pyrazine (B50134), a class of compounds with known applications in flavor and fragrance chemistry, as well as in pharmaceuticals. Conversely, selective reduction could yield the fully saturated piperazine (B1678402), a common scaffold in drug discovery.

The cycloaddition reactivity of the dihydropyrazine core is also a promising avenue for investigation. nih.gov As a diene or a dienophile, this compound could participate in Diels-Alder reactions to form complex polycyclic structures. Its reaction with various dipolar species in [3+2] cycloadditions could also lead to novel heterocyclic systems. Understanding these reactivity patterns would not only expand the fundamental knowledge of dihydropyrazine chemistry but also provide new synthetic routes to complex molecules.

Furthermore, the influence of the pentyl and dimethyl substituents on the reactivity of the dihydropyrazine ring is a key question to be addressed. These alkyl groups can exert both steric and electronic effects, potentially modulating the regioselectivity and stereoselectivity of various transformations. A systematic study of these effects would be invaluable for the rational design of new synthetic methodologies.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling offers a powerful tool for accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, providing insights into its stability, conformational preferences, and spectroscopic properties. Such calculations can also be used to model reaction mechanisms, helping to elucidate the pathways of known reactions and predict the feasibility of new transformations. ijournalse.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be utilized to correlate the structural features of this compound and its derivatives with their potential biological activities or physical properties. ijournalse.org By building predictive models, researchers can screen virtual libraries of related compounds to identify candidates with desired characteristics, thereby streamlining the experimental discovery process.

Molecular dynamics simulations can provide a dynamic picture of the behavior of this compound in different environments. For instance, simulations in aqueous solution could shed light on its hydration and solubility, while simulations with biological macromolecules could help to identify potential binding partners and modes of interaction. This information is critical for assessing the compound's potential in areas such as drug delivery and materials science.

Table 2: Application of Computational Methods in Dihydropyrazine Research

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Optimized geometry, spectroscopic data, reaction energy profiles. |

| QSAR/QSPR | Prediction of biological activity and physical properties. | Models correlating molecular descriptors with activity/properties. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. | Solvation properties, binding affinities, conformational changes. |

Emerging Roles in Interdisciplinary Chemical Research

The unique structural features of this compound suggest its potential for a variety of interdisciplinary applications. In medicinal chemistry, the dihydropyrazine scaffold could serve as a starting point for the development of new therapeutic agents. Pyrazine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net The specific substitution pattern of this compound may confer novel pharmacological properties.

In materials science, dihydropyrazines can be explored as building blocks for the synthesis of functional organic materials. The nitrogen atoms in the ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. Furthermore, the extended π-system of the dihydropyrazine ring, when appropriately functionalized, could give rise to materials with interesting photophysical or electronic properties, suitable for applications in organic electronics.

The compound could also find a role in agricultural chemistry. As many natural and synthetic nitrogen-containing heterocyclic compounds exhibit insecticidal or herbicidal activities, this compound and its derivatives could be investigated as potential agrochemicals. A thorough understanding of its biological activity and environmental fate would be essential for such applications.

Q & A

Q. What are the established synthetic routes for 3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine, and what factors influence isomer formation during synthesis?

- Methodological Answer : The compound can be synthesized via condensation of 1,2-diamines (e.g., 1,2-diaminopropane) with α-diketones (e.g., 2,3-pentanedione) under mild acidic conditions. Isomer formation arises from the non-regioselective cyclization of intermediates, leading to positional isomers (e.g., 3,5- vs. 3,6-dimethyl substitution). Catalytic dehydration (e.g., using HCl or H₂SO₄) converts dihydropyrazines to fully aromatic pyrazines, but incomplete dehydration often leaves residual dihydro derivatives . Key factors include reaction temperature, solvent polarity, and steric effects of substituents.

Q. How can mass spectrometry and gas chromatography be utilized to confirm the structure and purity of this compound?

- Methodological Answer : High-resolution gas chromatography-electron ionization mass spectrometry (HRGC-EI-MS) is critical for structural confirmation. Characteristic fragmentation patterns include losses of acetonitrile (C₂H₃N, m/z 41–42) and alkyl chains (e.g., pentyl group, m/z 68–70). Retention times on polar columns (e.g., Carbowax) help differentiate isomers. Purity assessment requires integration of chromatographic peaks and comparison with reference spectra. For example, 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine shows a base peak at m/z 56 (C₄H₈⁺) and secondary peaks at m/z 110 (molecular ion) .

Q. What thermodynamic properties of this compound have been computationally predicted, and how do these compare with experimental data?

- Methodological Answer : Joback and Crippen group contribution methods predict properties such as Gibbs free energy (ΔfG°), enthalpy (ΔfH°gas), and vapor pressure. For example, ΔfH°gas for analogous dihydropyrazines is calculated as ~180 kJ/mol, while logPoct/water values range from 1.5–2.5. Experimental validation via calorimetry or gas-phase chromatography is essential, as computational models may underestimate steric effects in branched alkyl derivatives .

Advanced Research Questions

Q. What isotopic fractionation effects occur during the synthesis of alkylpyrazines, and how can multi-element stable isotope analysis be applied to study their formation pathways?

- Methodological Answer : Isotopic fractionation (δ¹⁵N, δ²H, δ¹³C) occurs during amine-ketone condensation and dehydration. For instance, δ¹⁵N values in pyrazines are typically enriched by 3–5‰ compared to precursor ethylenediamine. Multi-element isotope analysis (e.g., GC-IRMS) tracks isotopic signatures of educts and products, revealing kinetic vs. thermodynamic control in reaction pathways. This approach distinguishes biosynthetic vs. abiotic origins in complex matrices like roasted coffee .

Q. How do reaction mechanisms differ when 5,6-dihydropyrazines undergo cycloaddition or rearrangement reactions to form polycyclic compounds?

- Methodological Answer : Dihydropyrazines participate in [4+2] cycloadditions with electron-deficient dienophiles (e.g., malononitrile), forming tricyclic diazatricyclodecadienes. Mechanistic studies (e.g., X-ray crystallography of intermediates) reveal that ring strain in the dihydro moiety drives retro-Diels-Alder rearrangements. For example, 2,3-diphenyl-5,6-dihydropyrazine reacts with malononitrile to yield diazatricyclo[5.2.1.0⁴ʼ¹⁰]deca-2,5-diene derivatives via a stepwise electron transfer process .

Q. What are the challenges in isolating and characterizing isomeric forms of alkyl-substituted dihydropyrazines, and what analytical strategies improve resolution?

- Methodological Answer : Isomers (e.g., 3,5- vs. 3,6-dimethyl) often co-elute on standard GC columns. Advanced separation techniques include:

- Multidimensional GC (GC×GC) with a polar/non-polar column set.

- Chiral stationary phases for enantiomeric resolution of branched alkyl groups.

- High-field NMR (¹³C, DEPT-135) to assign substituent positions via coupling constants and NOE effects.

For example, 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine and its 3,6-isomer show distinct ¹H NMR shifts for methyl groups adjacent to the nitrogen .

Q. In flavor chemistry, how does the structural configuration of dihydropyrazines influence their sensory thresholds and contribution to aroma profiles?

- Methodological Answer : Substituent position and saturation (dihydro vs. tetrahydropyrazines) dramatically affect odor thresholds. For instance, 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine has a roasted/nutty aroma with a threshold of 0.002 ng/L air, while its tetrahydro analog (2-ethyl-3,5-dimethyltetrahydropyrazine) exhibits a bread-crust odor at 1.9 ng/L air. Structure-activity relationships (SAR) studies using gas chromatography-olfactometry (GC-O) and odor dilution analysis identify key substituents (e.g., pentyl groups) that enhance lipid solubility and volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.